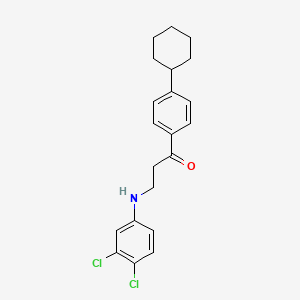
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone is an organic compound that belongs to the class of ketones It is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to a propanone moiety substituted with a dichloroanilino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 4-cyclohexylbenzaldehyde through the Friedel-Crafts alkylation of benzene with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Condensation Reaction: The 4-cyclohexylbenzaldehyde is then subjected to a condensation reaction with 3,4-dichloroaniline in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.
Reduction: The Schiff base is subsequently reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of efficient catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions and improve product isolation.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and product stability.
化学反応の分析
Types of Reactions: 1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloroanilino group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Compounds with substituted nucleophiles.
科学的研究の応用
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities.
Material Science: It is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on the cell surface or within the cell to modulate signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, leading to altered cellular functions.
Gene Expression: Modulation of gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone can be compared with other similar compounds, such as:
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-butanone: Similar structure but with a butanone moiety instead of propanone.
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-pentanone: Similar structure but with a pentanone moiety instead of propanone.
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-hexanone: Similar structure but with a hexanone moiety instead of propanone.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(4-cyclohexylphenyl)-3-(3,4-dichloroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO/c22-19-11-10-18(14-20(19)23)24-13-12-21(25)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h6-11,14-15,24H,1-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVGKSVNUNKQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
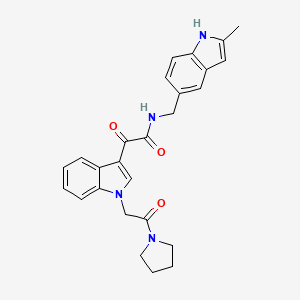
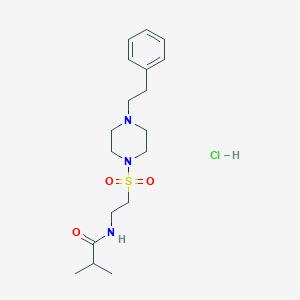

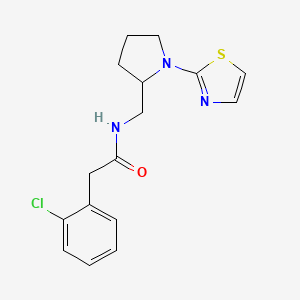
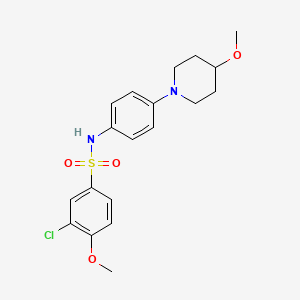
![4-Methyl-2-(2-morpholin-4-ylethyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![3-methyl-2-oxo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2951679.png)
![(2E)-2-[(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2951680.png)
![2-Methyl-5-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide](/img/structure/B2951681.png)
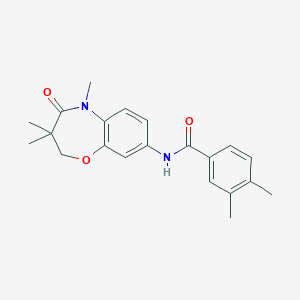
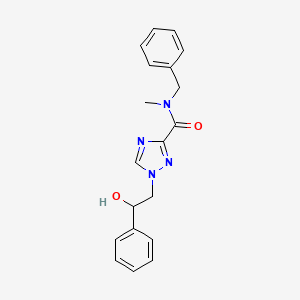
![(E)-4-(Dimethylamino)-N-[1-[(5-fluoro-2-methoxyphenyl)methyl]cyclopropyl]but-2-enamide](/img/structure/B2951685.png)
![4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-ethyl-1,2-thiazole-3-carboxamide](/img/structure/B2951690.png)

